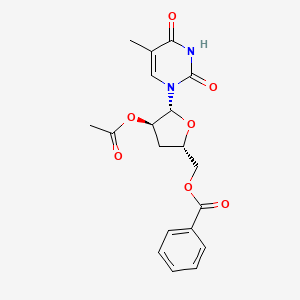

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine” is a powerful nucleoside analogue that has garnered much attention in the field of drug development . It is renowned for its remarkable antiviral and anticancer qualities . This compound is known for inhibiting the growth of notorious viruses such as HIV and hepatitis C . It has also been known to halt cell replication, making it a highly sought-after substance in various research endeavors .

Molecular Structure Analysis

The molecular formula of “2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine” is C19H20N2O7 . The exact mass is 388.12705098 g/mol and the monoisotopic mass is also 388.12705098 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 388.4 g/mol . It has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count . The compound has 7 rotatable bonds . The topological polar surface area is 111 Ų . The complexity of the compound is 684 .

科学的研究の応用

A study by Warshaw and Watanabe (1990) focused on synthesizing a series of 2'-azido-2',3'-dideoxypyrimidine nucleosides, including compounds related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine, to explore their activity against the human immunodeficiency virus (HIV). They found that these nucleosides did not exhibit significant anti-HIV activity in tissue culture using H9 cells (Warshaw & Watanabe, 1990).

Khattab and Pedersen (1998) investigated the synthesis and application of α-oligodeoxynucleotides for targeting DNA three-way junctions, using derivatives including compounds similar to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. Their research highlighted the potential of these compounds in stabilizing DNA structures (Khattab & Pedersen, 1998).

Li and Piccirilli (2003) described an efficient synthesis route for various 2'-deoxy-2'-C-methylnucleosides, including analogues of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. These compounds are of interest as potential therapeutic agents and for the analysis of nucleic acid structure and function (Li & Piccirilli, 2003).

A study by Ross, Song, and Han (2005) focused on the synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives, including compounds related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. This work aimed to improve the production process for these compounds, which are of interest in medicinal chemistry (Ross, Song, & Han, 2005).

In another study by Watts et al. (2006), they explored an improved synthesis of 2'-deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine, a compound structurally related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. The research provided insights into the conformational analysis of the nucleoside, which could be useful in understanding its interactions in biological systems (Watts et al., 2006).

特性

IUPAC Name |

[(2S,4R,5R)-4-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-11-9-21(19(25)20-16(11)23)17-15(27-12(2)22)8-14(28-17)10-26-18(24)13-6-4-3-5-7-13/h3-7,9,14-15,17H,8,10H2,1-2H3,(H,20,23,25)/t14-,15+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVCWWXMHSBNPN-ZMSDIMECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(=O)C3=CC=CC=C3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)

![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)